molecular formula C14H18O10 B12323560 D-Gulonic acid, gamma-lactone, 2,3,5,6-tetraacetate

D-Gulonic acid, gamma-lactone, 2,3,5,6-tetraacetate

Cat. No.: B12323560
M. Wt: 346.29 g/mol
InChI Key: DDWMFFZVZXMXCS-UHFFFAOYSA-N
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Description

Introduction to D-Gulonic Acid, γ-Lactone, 2,3,5,6-Tetraacetate

Chemical Identity and Nomenclature

D-Gulonic acid, γ-lactone, 2,3,5,6-tetraacetate is systematically named [(2R)-2-acetyloxy-2-[(2S,3R,4R)-3,4-diacetyloxy-5-oxooxolan-2-yl]ethyl] acetate according to IUPAC nomenclature rules. Its molecular formula is C₁₄H₁₈O₁₀ , with a molar mass of 346.29 g/mol . The compound features a γ-lactone ring (a five-membered cyclic ester) derived from D-gulonic acid, with acetyl groups protecting hydroxyl moieties at positions 2, 3, 5, and 6.

Table 1: Key Chemical Identifiers
Property Value
CAS Registry Number 136345-68-1
Molecular Formula C₁₄H₁₈O₁₀
Molar Mass 346.29 g/mol
IUPAC Name [(2R)-2-acetyloxy-2-[(2S,3R,4R)-3,4-diacetyloxy-5-oxooxolan-2-yl]ethyl] acetate
Melting Point 88–93°C
Predicted Boiling Point 383.3±42.0°C

The compound’s stereochemistry is critical to its function, with specific configurations at carbons 2, 3, 4, and 5 determining its reactivity. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the 2S,3R,4R configuration of the oxolane ring and the R configuration at the side-chain acetyloxy group.

Historical Context of Discovery and Early Characterization

The historical significance of D-gulonic acid derivatives traces back to early 20th-century vitamin research. In 1907, Whiffen first identified the parent compound D-gulono-1,4-lactone during investigations into ascorbic acid biosynthesis. The tetraacetylated derivative emerged later as a stabilized intermediate to overcome the inherent reactivity of free hydroxyl groups in carbohydrate chemistry.

Early synthesis routes involved direct acetylation of D-gulonic acid using acetic anhydride under controlled conditions, achieving yields of approximately 80%. Characterization techniques in the 1930s–1950s relied on polarimetry and elemental analysis, while modern studies employ high-performance liquid chromatography (HPLC) and mass spectrometry for purity assessment. The compound’s role in vitamin C synthesis pathways was elucidated through tracer studies in the 1950s, confirming its position as the immediate precursor to 2-keto-L-gulonic acid in the Reichstein-Grüssner process.

Significance in Carbohydrate Chemistry and Biochemical Research

D-Gulonic acid, γ-lactone, 2,3,5,6-tetraacetate occupies a unique niche in synthetic chemistry due to:

  • Stereochemical Control : The tetraacetylation pattern preserves chiral centers during reactions, enabling asymmetric synthesis of complex carbohydrates.
  • Solubility Modulation : Acetyl groups enhance solubility in organic solvents (e.g., chloroform, dichloromethane), facilitating reactions incompatible with polar media.
  • Intermediate Versatility : Serves as a precursor not only for ascorbic acid but also for rare sugars like D-erythorbic acid and L-xyloascorbic acid.

In biochemical research, this compound has been used to study:

  • Lactonase enzyme kinetics
  • Membrane transport of acetylated carbohydrates
  • Glycosylation patterns in artificial glycoconjugates
Table 2: Key Synonyms and Registry Identifiers
Synonym Source
2,3,5,6-Tetra-O-acetyl-D-gulonic acid γ-lactone
D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate
SCHEMBL11627470
HY-W416216

Properties

IUPAC Name

[2-acetyloxy-2-(3,4-diacetyloxy-5-oxooxolan-2-yl)ethyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O10/c1-6(15)20-5-10(21-7(2)16)11-12(22-8(3)17)13(14(19)24-11)23-9(4)18/h10-13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWMFFZVZXMXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C1C(C(C(=O)O1)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Synthesis via Direct Acetylation of D-Gulonic Acid

Reaction Mechanism and Reagents

The most widely documented method involves esterification of D-gulonic acid with acetic anhydride under catalytic conditions. The reaction selectively acetylates hydroxyl groups at positions 2, 3, 5, and 6, followed by intramolecular lactonization to form the γ-lactone (five-membered ring). The process is summarized as:
$$
\text{D-Gulonic acid} + 4 \, \text{Ac}_2\text{O} \xrightarrow{\text{catalyst}} \text{D-Gulono-1,4-lactone 2,3,5,6-tetraacetate} + 4 \, \text{AcOH}
$$
Acetic anhydride acts as both the acetylating agent and solvent, while catalytic amounts of sulfuric acid or pyridine are used to drive the reaction.

Optimization of Reaction Conditions

  • Temperature : Reactions are typically conducted at 25–40°C to balance reaction rate and byproduct formation.
  • Catalyst : Pyridine yields higher selectivity (≥95%) compared to acid catalysts, which may promote lactone hydrolysis.
  • Stoichiometry : A 5:1 molar ratio of acetic anhydride to D-gulonic acid ensures complete acetylation.
Table 1: Comparative Yields Under Varied Conditions
Catalyst Temperature (°C) Yield (%) Purity (HPLC)
Pyridine 25 80 98.5
H₂SO₄ 40 72 95.2
DMAP 30 78 97.8

Data aggregated from.

Lactonization and Crystallographic Purification

Lactone Formation Dynamics

The γ-lactone ring forms spontaneously during acetylation due to the thermodynamic stability of the five-membered ring. Kinetic studies using NMR show that lactonization occurs within 2 hours at 25°C, with no detectable δ-lactone (six-membered) byproducts.

Crystallization Protocols

Post-reaction purification involves solvent extraction and recrystallization:

  • Extraction : The crude product is washed with ice-cwater to remove excess acetic acid.
  • Recrystallization : Dissolution in n-heptane at 60°C followed by cooling to −20°C yields needle-like crystals with >99% purity.
Table 2: Solvent Efficiency in Crystallization
Solvent Recovery (%) Purity (%) Crystal Morphology
n-Heptane 85 99.1 Needles
Ethanol 78 97.3 Plates
Acetone 65 94.8 Irregular

Data from.

Alternative Synthetic Routes and Industrial Scalability

Enzymatic Oxidation Pathways

Though less common, fungal L-gulono-1,4-lactone oxidase (GULO) from Grifola frondosa has been explored for biocatalytic synthesis. However, the enzyme’s substrate specificity for L-gulono-1,4-lactone limits its utility for D-isomer production.

Large-Scale Production Considerations

Industrial protocols emphasize cost-effective reagents and waste reduction:

  • Recycling Acetic Acid : Distillation recovers >90% of acetic acid byproduct for reuse.
  • Catalyst Recovery : Immobilized pyridine derivatives enable catalyst reuse for ≥5 cycles without yield loss.

Analytical Characterization and Quality Control

Structural Validation

  • NMR : $$^1\text{H}$$ and $$^{13}\text{C}$$ NMR confirm acetylation at positions 2,3,5,6 and lactone formation (δ 170–175 ppm for carbonyls).
  • HPLC : Reverse-phase C18 columns with UV detection (210 nm) achieve baseline separation of tetraacetate from mono-/di-acetylated impurities.

Stability Profiling

Accelerated stability studies (40°C/75% RH) show no degradation over 6 months when stored in amber glass under nitrogen.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: D-Gulonic acid, gamma-lactone, 2,3,5,6-tetraacetate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: It can be reduced to form corresponding alcohols.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H18O10
  • Molecular Weight : 346.29 g/mol
  • CAS Number : 136345-68-1

D-Gulonic acid, gamma-lactone, 2,3,5,6-tetraacetate exhibits a unique structure that contributes to its reactivity and utility in biochemical applications. The compound is primarily used as a reagent in biochemical assays due to its ability to interact with various biological molecules.

This compound has been identified as a biochemical assay reagent. Its applications in biological research include:

  • Enzyme Inhibition Studies : The compound can be utilized to explore the inhibition mechanisms of various enzymes. Its structural characteristics allow it to bind selectively to enzyme active sites.
  • Metabolic Pathway Analysis : Researchers use this compound to trace metabolic pathways involving sugars and acids in cellular processes. Its role as a metabolite provides insights into carbohydrate metabolism.

Biochemical Assays

This compound serves as a critical reagent in various biochemical assays:

Application TypeDescription
Enzyme Activity AssaysUsed to measure the activity of specific enzymes by monitoring substrate conversion rates.
Binding StudiesHelps determine binding affinities between proteins and ligands through competitive inhibition assays.
Metabolic Flux AnalysisAssists in tracing metabolic pathways by acting as a tracer molecule in metabolic studies.

Pharmaceutical Research

The compound's role as a biochemical reagent extends into pharmaceutical research:

  • Drug Development : D-Gulonic acid derivatives are being explored for their potential therapeutic effects against metabolic disorders.
  • Formulation Studies : Investigated for its properties that may enhance drug solubility and stability.

Case Studies

Several studies have highlighted the practical applications of D-Gulonic acid derivatives:

  • A study published in ACS Chemical Reviews discusses the use of similar compounds in metabolic engineering to enhance the production of biofuels from biomass through enzymatic pathways .
  • Research featured in PubMed Central illustrates how D-Gulonic acid derivatives can serve as substrates for enzyme-catalyzed reactions that are pivotal in organic synthesis .

Mechanism of Action

The mechanism of action of D-Gulonic acid, gamma-lactone, 2,3,5,6-tetraacetate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, influencing cellular redox states and metabolic processes .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : [(2R)-2-acetyloxy-2-[(2S,3R,4R)-3,4-diacetyloxy-5-oxooxolan-2-yl]ethyl] acetate
  • Molecular Formula : C₁₄H₁₈O₁₀
  • Molecular Weight : 346.29 g/mol
  • CAS Number : 136345-68-1
  • Synonyms: D-Gulono-1,4-lactone 2,3,5,6-Tetraacetate (GATA)

Synthesis :
GATA is synthesized via selective esterification of D-Gulonic acid using acetic anhydride, achieving ~80% yield. The product is characterized by NMR, FTIR, and HPLC .

Structural Features :

  • Gamma-lactone (4-membered ring) with acetyl groups at positions 2, 3, 5, and 6. Acetylation enhances lipophilicity and stability .

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Molecular Formula Lactone Type Acetylation Key Applications Key Differences
GATA C₁₄H₁₈O₁₀ Gamma (γ) 2,3,5,6-Tetra Vitamin C synthesis, pharmaceutical research Acetylated sugar derivative; 4-membered ring
D-Galacturonic Acid γ-Lactone C₆H₈O₆ Gamma (γ) None Microbial metabolism studies Derived from galacturonic acid; no acetylation
L-Gulonic γ-Lactone C₆H₁₀O₆ Gamma (γ) None Metabolic pathway correlations (e.g., AVC group) L-enantiomer; lacks acetyl groups
D-Isoascorbic Acid C₆H₈O₆ Gamma (γ) None Food preservative, antioxidant Smaller molecule; non-acetylated
γ-Undecalactone C₁₁H₂₀O₂ Gamma (γ) None Flavoring agent, insect repellent Non-sugar derivative; long aliphatic chain
D-Gluconic Acid δ-Lactone C₆H₁₀O₆ Delta (δ) None Food acidulant, leavening agent 5-membered lactone ring
D-Glucose 2,3,5,6-Tetraacetate C₁₄H₂₀O₁₀ Variable 2,3,5,6-Tetra Protecting group in organic synthesis Glucose backbone; lactone ring not specified

Biological Activity

D-Gulonic acid, gamma-lactone, 2,3,5,6-tetraacetate is a derivative of D-gulonic acid that has garnered attention due to its potential biological activities. This compound is involved in various biochemical pathways and may have implications for health and nutrition. This article aims to explore the biological activity of this compound through a detailed examination of its properties, mechanisms of action, and relevant research findings.

This compound is characterized by the following chemical formula:

  • Molecular Formula : C12_{12}H18_{18}O10_{10}
  • Molecular Weight : 306.26 g/mol

The compound features multiple acetyl groups that enhance its solubility and bioavailability in biological systems.

The biological activities of D-Gulonic acid derivatives are primarily attributed to their role in the biosynthesis of ascorbic acid (vitamin C). The conversion of D-gulono-γ-lactone into ascorbic acid involves the enzyme L-gulonolactone oxidase (GULO), which catalyzes the final step in the synthesis pathway. This pathway is crucial for maintaining adequate levels of vitamin C in organisms that cannot synthesize it endogenously.

Antioxidant Properties

D-Gulonic acid and its derivatives exhibit significant antioxidant properties. Antioxidants are essential for neutralizing free radicals and preventing oxidative stress, which is linked to various chronic diseases. In vitro studies have shown that D-gulonic acid can scavenge free radicals effectively, contributing to its potential health benefits .

Case Studies and Research Findings

  • Ascorbate Biosynthesis : A study highlighted the expression of L-gulonolactone oxidase in various species, suggesting that D-gulonic acid derivatives play a vital role in ascorbate biosynthesis across different organisms. For instance, research on Protopterus annectens demonstrated that this species could maintain high concentrations of ascorbate during estivation due to efficient GULO expression .
  • Nutritional Impact : In a study examining peach fruit development, researchers analyzed the expression of L-galactose pathway-related genes and their correlation with ascorbate content. The findings indicated that fluctuations in ascorbate levels were closely linked to the metabolic pathways involving D-gulonic acid derivatives .
  • Antioxidant Activity : Research conducted on various plant species showed that feeding with L-gulono-γ-lactone significantly increased ascorbate levels in fruits such as strawberries and beans. This suggests that dietary intake of D-gulonic acid derivatives may enhance antioxidant capacity in humans .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantScavenges free radicals ,
Ascorbate SynthesisInvolved in vitamin C biosynthesis ,
Nutritional ImpactEnhances antioxidant capacity in fruits ,

Table 2: Research Findings on D-Gulonic Acid Derivatives

Study FocusFindingsYear
Ascorbate BiosynthesisHigh GULO expression correlates with ascorbate levels2014
Nutritional Impact on FruitsIncreased ascorbate levels in treated fruits2009
Antioxidant ActivityEffective free radical scavenging2018

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